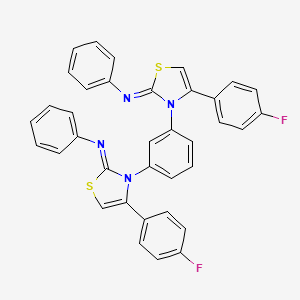

Pim-1 kinase inhibitor 9

Description

Structure

3D Structure

Properties

Molecular Formula |

C36H24F2N4S2 |

|---|---|

Molecular Weight |

614.7 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-3-[3-[4-(4-fluorophenyl)-2-phenylimino-1,3-thiazol-3-yl]phenyl]-N-phenyl-1,3-thiazol-2-imine |

InChI |

InChI=1S/C36H24F2N4S2/c37-27-18-14-25(15-19-27)33-23-43-35(39-29-8-3-1-4-9-29)41(33)31-12-7-13-32(22-31)42-34(26-16-20-28(38)21-17-26)24-44-36(42)40-30-10-5-2-6-11-30/h1-24H |

InChI Key |

RYJKFWATYGECNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)F)C4=CC(=CC=C4)N5C(=CSC5=NC6=CC=CC=C6)C7=CC=C(C=C7)F |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of a Novel Pim-1 Kinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a specific Pim-1 kinase inhibitor, identified in the scientific literature as compound 8b. Pim-1 kinase is a serine/threonine kinase that has emerged as a significant target in oncology due to its role in cell cycle progression, proliferation, and apoptosis. Its inhibition presents a promising therapeutic strategy for various cancers. This document details the synthetic route to compound 8b, its activity against Pim-1 kinase, and the experimental protocols utilized in its evaluation.

Discovery and Rationale

Compound 8b belongs to a series of pyridothienopyrimidin-4-one derivatives designed to improve upon the Pim-1 inhibitory activity of previously reported thieno[2,3-b]pyridines. The core rationale for the design of this series was to enhance the inhibitory potency and cytotoxic activity through a structure rigidification strategy involving ring closure. This approach led to the synthesis of several compounds, with compound 8b demonstrating notable inhibitory activity against Pim-1 kinase.

Quantitative Biological Data

The inhibitory activity of compound 8b and its congeners was assessed against Pim-1 kinase. The following table summarizes the key quantitative data from the primary scientific literature. It is important to note that while some commercial vendors market a "Pim-1 kinase inhibitor 9" and equate it to "compound 8b", there is a significant discrepancy in the reported IC50 values. The data presented here is from the peer-reviewed publication.

| Compound | Pim-1 % Inhibition (at 50 µM) | Pim-1 IC50 (µM) |

| 8b | 96% | 8.83 |

| 6c | 85% | 4.62 |

| 7a | 81% | 1.18 |

| 7c | 93% | 1.38 |

| 7d | 98% | 1.97 |

| 9 | 89% | 4.18 |

Synthesis of Pim-1 Kinase Inhibitor 8b

The synthesis of compound 8b, 2-(2-chlorophenyl)-5,7-dimethyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-one, is achieved through a multi-step process starting from the appropriate thieno[2,3-b]pyridine precursor.

Experimental Protocol: Synthesis of Compound 8b

A detailed experimental protocol for the synthesis of compound 8b is provided below, based on the general methods described for this class of compounds.

Step 1: Synthesis of the aminothienopyridine precursor

The synthesis begins with the Gewald reaction to form the initial substituted aminothiophene, which is then cyclized to the thieno[2,3-b]pyridine core.

Step 2: Formation of the pyridothienopyrimidinone ring

The key final step involves the cyclization of the aminothienopyridine precursor with an appropriate reagent to form the rigid pyridothienopyrimidinone scaffold of compound 8b. A mixture of the starting aminothienopyridine (1 equivalent) and 2-chlorobenzaldehyde (1.2 equivalents) in glacial acetic acid is heated at reflux for 8 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the final product, compound 8b.

Biological Evaluation: Experimental Protocols

The biological activity of compound 8b was determined through a series of in vitro assays.

Pim-1 Kinase Inhibition Assay

The ability of the synthesized compounds to inhibit Pim-1 kinase was evaluated using a standard kinase assay protocol.

-

Procedure: The inhibitory activity was assessed by Kinexus Bioinformatics Corporation (Vancouver, BC, Canada). The compounds were initially screened at a concentration of 50 µM. For compounds showing significant inhibition, the IC50 values were determined. The assay measures the phosphorylation of a substrate peptide by Pim-1 kinase in the presence and absence of the inhibitor. The amount of phosphorylation is quantified, typically using a radioisotope-based or fluorescence-based method, to determine the percentage of inhibition.

In Vitro Cytotoxicity Assay

The cytotoxic effects of the potent Pim-1 inhibitors were evaluated against a panel of human cancer cell lines.

-

Cell Lines: MCF7 (breast adenocarcinoma), HCT116 (colon adenocarcinoma), and PC3 (prostate cancer).

-

Procedure: The cytotoxicity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and incubated for 24 hours. The compounds were then added at various concentrations and incubated for a further 48 hours. MTT solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.

Signaling Pathways and Workflows

Pim-1 Kinase Signaling Pathway

Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD.

Caption: Pim-1 Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow for Pim-1 Inhibitor Evaluation

The overall workflow for the synthesis and evaluation of Pim-1 kinase inhibitors is a systematic process from chemical synthesis to biological testing.

Caption: Workflow for Synthesis and Biological Evaluation.

Pim-1 Kinase as a Therapeutic Target in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pim-1 Kinase Proto-Oncogene

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of three highly homologous serine/threonine protein kinases (Pim-1, Pim-2, Pim-3) that play crucial roles in cell growth, proliferation, survival, and metabolism.[1][2] Pim-1, the most well-characterized member, was first identified as a proto-oncogene frequently activated by proviral insertion in murine T-cell lymphomas.[3][4] The human PIM1 gene is located on chromosome 6p21.2 and encodes two protein isoforms (33 kDa and 44 kDa) through the use of alternative translation initiation sites.[5][6]

Structurally, Pim-1 adopts a typical bilobed kinase fold, but with a unique hinge region that influences its interaction with ATP, making it a constitutively active kinase.[7][8] Unlike many other kinases, its activity is not regulated by phosphorylation but rather by its expression level, which is controlled by various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[5][9]

Elevated Pim-1 expression is a hallmark of numerous hematologic malignancies and solid tumors, including prostate, breast, pancreatic, colorectal, and lung cancers.[1][10] This overexpression is often correlated with tumor aggressiveness, therapeutic resistance, and poor patient prognosis, establishing Pim-1 as a compelling therapeutic target for cancer intervention.[5][10][11] This guide provides an in-depth overview of Pim-1 signaling, its validation as a drug target, and key experimental protocols for the evaluation of Pim-1 inhibitors.

Pim-1 Signaling Pathways in Cancer

Pim-1 functions as a critical downstream effector of various oncogenic signaling cascades. Its expression is primarily induced by cytokines and growth factors that activate the JAK/STAT pathway, which in turn drives PIM1 gene transcription.[9] Once expressed, Pim-1 phosphorylates a wide array of cytoplasmic and nuclear substrates, thereby regulating fundamental cellular processes that contribute to the cancer phenotype.[1][5]

Key downstream cellular processes modulated by Pim-1 include:

-

Cell Cycle Progression: Pim-1 promotes cell cycle progression through both the G1/S and G2/M transitions. It phosphorylates and inactivates the cyclin-dependent kinase (CDK) inhibitors p21Cip1/Waf1 and p27Kip1, leading to their nuclear export and proteasomal degradation.[3][12] Additionally, Pim-1 can activate cell division cycle 25 (CDC) phosphatases, such as CDC25A, further promoting CDK activity.[3]

-

Inhibition of Apoptosis: A crucial oncogenic function of Pim-1 is to promote cell survival by inhibiting apoptosis. It directly phosphorylates the pro-apoptotic protein BAD on Ser112, disrupting its ability to antagonize anti-apoptotic BCL-2 family members.[3] Pim-1 also suppresses stress-induced apoptosis by phosphorylating and inhibiting Apoptosis Signal-regulating Kinase 1 (ASK1), a key activator of the JNK and p38 MAPK pathways.[9]

-

Regulation of Transcription and Translation: Pim-1 synergizes with the c-Myc oncogene, a transcription factor that regulates up to 15% of all genes.[13] Pim-1 can phosphorylate and stabilize c-Myc, enhancing its transcriptional activity.[14][15] It also plays a role in cap-dependent translation and protein synthesis by phosphorylating regulators of the mTORC1 pathway, including 4E-BP1.[9][16]

-

Metabolic Reprogramming: Pim-1 is implicated in the metabolic shift towards aerobic glycolysis (the Warburg effect), a characteristic of many cancer cells.[14][17] It can promote glycolysis through the activation of AKT and its downstream targets.[1] Under hypoxic conditions, Pim-1 expression is often upregulated, supporting cancer cell proliferation and survival.[1][17]

-

Promotion of Metastasis and Drug Resistance: High Pim-1 expression is associated with increased metastatic potential, partly by promoting an epithelial-to-mesenchymal transition (EMT).[10][11] Furthermore, Pim-1 contributes to chemotherapy resistance by phosphorylating and modulating the activity of drug efflux pumps like P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP).[5]

Caption: Simplified Pim-1 signaling pathway in cancer.

Pim-1 as a Therapeutic Target and Small-Molecule Inhibitors

The constitutive activity and widespread overexpression of Pim-1 in tumors, coupled with its central role in promoting cell survival and proliferation, make it an attractive target for therapeutic intervention.[1][2] Inhibiting Pim-1 kinase has been shown to reduce tumor growth and enhance the efficacy of chemotherapy and other targeted agents.[1][18] A number of potent and selective ATP-competitive small-molecule inhibitors targeting the PIM kinase family have been developed, with several advancing into clinical trials.[19][20]

The table below summarizes key quantitative data for several notable Pim kinase inhibitors.

| Inhibitor | Target | Pim-1 IC50 / Kᵢ | Pim-2 IC50 / Kᵢ | Pim-3 IC50 / Kᵢ | Reference(s) |

| AZD1208 | Pan-PIM | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | [21][22] |

| PIM447 (LGH447) | Pan-PIM | 6 pM (Kᵢ) | 18 pM (Kᵢ) | 9 pM (Kᵢ) | [21][23] |

| SGI-1776 | Pan-PIM | 7 nM (IC50) | ~350 nM (IC50) | ~70 nM (IC50) | [22] |

| TP-3654 | Pan-PIM | 5 nM (Kᵢ) | 239 nM (Kᵢ) | 42 nM (Kᵢ) | [21][23] |

| CX-6258 | Pan-PIM | 5 nM (IC50) | 25 nM (IC50) | 16 nM (IC50) | [21][22] |

| INCB053914 | Pan-PIM | 0.24 nM (IC50) | 30 nM (IC50) | 0.12 nM (IC50) | [22] |

| SMI-4a | Pim-1 selective | 17 nM (IC50) | Modest activity | Not specified | [21][22] |

| TCS PIM-1 1 | Pim-1 selective | 50 nM (IC50) | >20,000 nM (IC50) | Not specified | [21][22] |

| Pim-1 inhibitor 11 | Pim-1 selective | 0.18 µM (IC50) | Not specified | Not specified | [24] |

| Pim-1 inhibitor 9 | Pim-1 selective | 0.24 µM (IC50) | 10.53 µM (IC50) | Not specified | [25] |

Note: IC50 (half-maximal inhibitory concentration) and Kᵢ (inhibitor constant) values can vary based on assay conditions. The data presented are representative values from biochemical assays.

Several of these inhibitors, including AZD1208, PIM447 (LGH447), and SGI-1776, have been evaluated in clinical trials for various hematological and solid tumors.[19][20] While some trials have been terminated, for instance due to cardiotoxicity observed with SGI-1776, the development of next-generation inhibitors with improved safety profiles continues to be an active area of research.[5][26]

Experimental Protocols for Pim-1 Inhibitor Evaluation

Evaluating the efficacy of a novel Pim-1 inhibitor requires a multi-step approach, progressing from biochemical assays to cell-based models and finally to in vivo studies.

Caption: General workflow for Pim-1 inhibitor screening and validation.

Protocol: In Vitro Biochemical Kinase Assay (Luminescent ADP Detection)

This protocol is based on the principles of the ADP-Glo™ Kinase Assay system for measuring ADP produced from a kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant Pim-1 kinase.

Materials:

-

Recombinant human Pim-1 kinase

-

PIM1 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[4]

-

Substrate (e.g., S6K substrate peptide or a peptide based on the BAD phosphorylation site)[4][27]

-

ATP (at a concentration near the Kₘ for Pim-1)

-

Test inhibitor (serially diluted in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO. The final DMSO concentration in the assay should be ≤1%.

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60 minutes.[4]

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.

-

Incubation 1: Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.

-

Incubation 2: Incubate at room temperature for 30-60 minutes, protected from light.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence (wells with no enzyme). Plot the percent inhibition (relative to the DMSO control) against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Protocol: Cell-Based Proliferation Assay (MTS/MTT)

Objective: To assess the effect of a Pim-1 inhibitor on the proliferation of a cancer cell line known to overexpress Pim-1 (e.g., T47D breast cancer cells, K562 leukemia cells).[16][25]

Materials:

-

Pim-1-overexpressing cancer cell line

-

Complete cell culture medium

-

Test inhibitor

-

96-well clear-bottom cell culture plates

-

CellTiter 96® AQueous One Solution Reagent (MTS) or similar viability reagent

-

Microplate reader (absorbance)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 to 96 hours) under standard cell culture conditions (37°C, 5% CO₂).[25]

-

Viability Measurement: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. Viable cells will convert the MTS tetrazolium compound into a colored formazan product.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance readings to the vehicle-treated control wells to determine the percent viability. Plot percent viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of a Pim-1 inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Pim-1-dependent human cancer cell line

-

Test inhibitor formulated in an appropriate vehicle for in vivo administration (e.g., oral gavage, intraperitoneal injection)

-

Calipers for tumor measurement

-

Standard animal housing and care facilities

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.

-

Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, test inhibitor at multiple dose levels).

-

Treatment: Administer the test inhibitor and vehicle according to a predetermined schedule (e.g., once daily by oral gavage) for a specified duration (e.g., 21-28 days).

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and vehicle control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.

-

Pharmacodynamic (PD) Studies (Optional): In a satellite group of animals, collect tumors at specific time points after the final dose to assess the inhibition of Pim-1 signaling in vivo (e.g., by measuring phosphorylation of a downstream substrate like p-BAD via Western blot or immunohistochemistry).[29]

Conclusion

Pim-1 kinase is a constitutively active, non-redundant signaling node that integrates upstream oncogenic signals to drive cell proliferation, survival, and metabolic adaptation.[5][9] Its frequent overexpression across a wide range of human cancers and its association with poor prognosis underscore its significance as a high-value therapeutic target.[1][11] The development of small-molecule inhibitors has shown promise in preclinical models, and ongoing research is focused on creating next-generation inhibitors with improved selectivity and safety profiles. The continued exploration of Pim-1's role in tumorigenesis and the strategic use of selective inhibitors, potentially in combination with other targeted therapies, holds significant potential for improving outcomes for cancer patients.[18][20]

References

- 1. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The serine/threonine kinase Pim-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Clinical Significance of Pim-1 in Human Cancers: A Meta-analysis of Association with Prognosis and Clinicopathological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PIM1 - Wikipedia [en.wikipedia.org]

- 14. Pim1 promotes cell proliferation and regulates glycolysis via interaction with MYC in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Pim protein kinases regulate energy metabolism and cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PIM1 regulates glycolysis and prom ... | Article | H1 Connect [archive.connect.h1.co]

- 18. aacrjournals.org [aacrjournals.org]

- 19. [PDF] PIM Kinase as an Executional Target in Cancer | Semantic Scholar [semanticscholar.org]

- 20. juniperpublishers.com [juniperpublishers.com]

- 21. selleckchem.com [selleckchem.com]

- 22. selleckchem.com [selleckchem.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. biorbyt.com [biorbyt.com]

- 25. Pim-1 kinase inhibitor 9_TargetMol [targetmol.com]

- 26. researchgate.net [researchgate.net]

- 27. aacrjournals.org [aacrjournals.org]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. aacrjournals.org [aacrjournals.org]

The Biological Function of Pim-1 Kinase in Cell Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pim-1 is a constitutively active serine/threonine kinase that has emerged as a critical proto-oncogene and a key mediator in various cellular signaling pathways. Regulated primarily at the transcriptional level by the JAK/STAT pathway, Pim-1 plays a pivotal role in cell cycle progression, inhibition of apoptosis, and metabolic reprogramming. It exerts its influence by phosphorylating a diverse range of substrates, leading to the promotion of cell survival and proliferation. Due to its frequent overexpression in numerous hematologic malignancies and solid tumors, including prostate and breast cancer, Pim-1 kinase is a highly promising target for novel therapeutic interventions. This guide provides an in-depth overview of Pim-1's biological functions, its signaling network, quantitative data on its activity and expression, and detailed experimental protocols for its study.

Introduction to Pim-1 Kinase

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinase family comprises three highly homologous isoforms: Pim-1, Pim-2, and Pim-3. Pim-1, the most extensively studied member, is encoded by the PIM1 gene located on chromosome 6p21.2. Unlike many other kinases that require activation by upstream phosphorylation, Pim kinases are constitutively active, with their functional activity being primarily controlled by their expression levels and protein stability. Pim-1 is expressed in two main isoforms, a 44 kDa and a 34 kDa form, which arise from the use of alternative translation initiation codons. These isoforms exhibit comparable kinase activity but may have different subcellular localizations and functions.

Pim-1 is a downstream effector of numerous cytokine and growth factor signaling pathways and has been implicated in the regulation of cell proliferation, survival, differentiation, and migration. Its dysregulation is a hallmark of various human cancers, making it an attractive target for drug development.

Upstream Regulation of Pim-1 Kinase

The expression of Pim-1 is tightly controlled, primarily at the transcriptional level, by the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[1][2][3]

-

Cytokine and Growth Factor Stimulation: A wide array of external stimuli, including interleukins (IL-2, IL-3, IL-6), interferons (IFNγ), and growth factors like Epidermal Growth Factor (EGF), activate their cognate receptors on the cell surface.[2]

-

JAK/STAT Activation: This receptor engagement leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins, particularly STAT3 and STAT5.[3]

-

Pim-1 Transcription: Activated STAT3 and STAT5 dimerize, translocate to the nucleus, and bind directly to the promoter region of the PIM1 gene, initiating its transcription.[2][3]

Pim-1 can also participate in a negative feedback loop by interacting with Suppressor of Cytokine Signaling (SOCS) proteins (SOCS1 and SOCS3), which in turn inhibit the JAK/STAT pathway.[1][3]

Downstream Signaling and Cellular Functions

Pim-1 phosphorylates a multitude of downstream substrates to regulate key cellular processes. The optimal phosphorylation consensus sequence for Pim-1 is characterized by a stretch of basic residues, typically Lys/Arg-Lys/Arg-Arg-Lys/Arg-Leu-Ser/Thr-X.[4][5]

Cell Cycle Progression

Pim-1 promotes cell cycle progression through both the G1/S and G2/M transitions by phosphorylating and modulating the activity of key cell cycle regulators.[6]

-

Inhibition of CDK Inhibitors: Pim-1 phosphorylates the cyclin-dependent kinase inhibitors p21Cip1/Waf1 (at Thr145) and p27Kip1 (at Thr157 and Thr198).[6][7] This phosphorylation leads to their binding by 14-3-3 proteins, subsequent nuclear export, and proteasomal degradation, thereby relieving their inhibitory effect on cyclin/CDK complexes and promoting G1/S transition.[6]

-

Activation of Cell Cycle Phosphatases: Pim-1 activates the G1/S-stimulating phosphatase CDC25A and the G2/M-stimulating phosphatase CDC25C.[8][9] It can activate CDC25C directly via phosphorylation or indirectly by phosphorylating and inactivating C-TAK1, a negative regulator of CDC25C.[8][10] This activation removes inhibitory phosphates from CDKs, driving the cell cycle forward.

Inhibition of Apoptosis

A primary function of Pim-1 is to promote cell survival by inhibiting apoptotic signaling pathways. Its main target in this process is the pro-apoptotic protein Bad (Bcl-2-associated death promoter).

-

Phosphorylation of Bad: Pim-1 directly phosphorylates Bad at Ser112.[11][12]

-

Inactivation of Bad: Phosphorylated Bad is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from binding to and antagonizing the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane.[13]

-

Promotion of Survival: The release of Bcl-2/Bcl-xL allows them to inhibit the pro-apoptotic effectors Bax and Bak, thereby preserving mitochondrial integrity and preventing the release of cytochrome c and subsequent caspase activation.[13]

Regulation of Metabolism and Other Functions

Pim-1 is increasingly recognized for its role in metabolic reprogramming, particularly in cancer cells. It promotes aerobic glycolysis (the Warburg effect) by interacting with and stabilizing the transcription factor c-Myc.[14] This leads to the upregulation of key glycolytic genes. Pim-1 also contributes to cell migration and invasion, in part by regulating the translation of the c-MET receptor.

Quantitative Data Summary

The activity and expression of Pim-1 are critical parameters in research and drug development. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Selected Pim-1 Kinase Inhibitors

| Compound | Type | Pim-1 IC₅₀ / Kᵢ | Pim-2 IC₅₀ / Kᵢ | Pim-3 IC₅₀ / Kᵢ | Citation(s) |

| AZD1208 | Pan-Pim | 0.4 nM (IC₅₀) | 5 nM (IC₅₀) | 1.9 nM (IC₅₀) | [15] |

| PIM447 (LGH447) | Pan-Pim | 6 pM (Kᵢ) | 18 pM (Kᵢ) | 9 pM (Kᵢ) | [15] |

| SGI-1776 | Pan-Pim | 7 nM (IC₅₀) | ~350 nM (IC₅₀) | ~70 nM (IC₅₀) | [15] |

| CX-6258 | Pan-Pim | 5 nM (IC₅₀) | 25 nM (IC₅₀) | 16 nM (IC₅₀) | [15] |

| SMI-4a | Pim-1 Selective | 17 nM (IC₅₀) | Modestly potent | Not specified | [15] |

| Compound [I] | Pim-1 Selective | 17 nM (IC₅₀) | Not specified | Not specified | [16][17] |

Table 2: Pim-1 Expression in Human Cancers

| Cancer Type | Observation | Quantitative Detail | Citation(s) |

| Triple-Negative Breast Cancer (TNBC) | Upregulated vs. non-TNBC | Significant increase in median log2 expression values. | [18][19] |

| Prostate Cancer | Elevated in cancer tissue | 6% of cases in TCGA dataset showed PIM-1 elevation. | [20] |

| Hematologic Malignancies | Highly expressed | High median expression in AML, ALL, DLBCL, and MM vs. normal bone marrow. | [21] |

| Pancreatic Cancer | Overexpressed | Knockdown with siRNA reduced cell viability significantly. | [22] |

| Mesothelioma | Overexpressed | siRNA knockdown reduced proliferation by ~30-40% after 72h. | [23] |

Experimental Protocols

In Vitro Pim-1 Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from commercially available kits (e.g., ADP-Glo™) for measuring kinase activity by quantifying the amount of ADP produced.[24]

Objective: To measure the enzymatic activity of recombinant Pim-1 kinase and assess the potency of inhibitory compounds.

Materials:

-

Recombinant human Pim-1 kinase

-

Pim-1 Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[24]

-

Substrate peptide (e.g., S6Ktide or a Bad-derived peptide)[24]

-

ATP (e.g., 500µM stock)

-

Test inhibitor compound (dissolved in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare solutions of enzyme, substrate/ATP mix, and inhibitor in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup: In a 384-well plate, add reagents in the following order:

-

1 µL of test inhibitor at various concentrations (or DMSO for control).

-

2 µL of Pim-1 enzyme solution (e.g., 5 ng/µL for a final of 10 ng per reaction).

-

2 µL of Substrate/ATP mix.

-

-

Kinase Reaction: Mix gently and incubate at room temperature for 60 minutes.

-

ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and produces a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Read the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blotting for Pim-1 and Substrate Phosphorylation

This protocol provides a general framework for detecting total Pim-1 protein levels and the phosphorylation status of its substrates (e.g., p-Bad Ser112) in cell lysates.[25]

Objective: To qualitatively or semi-quantitatively measure protein expression and phosphorylation in cells.

Materials:

-

Cell culture plates and reagents

-

Ice-cold PBS

-

Lysis Buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge

-

BCA Protein Assay kit

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Pim-1, anti-p-Bad (Ser112), anti-total Bad, anti-loading control like β-Actin)

-

HRP-conjugated secondary antibody

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: Place cell culture dish on ice, wash cells with ice-cold PBS, and aspirate. Add ice-cold Lysis Buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at ~12,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

-

Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Electro-blot the separated proteins from the gel onto a PVDF or nitrocellulose membrane.

-

Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Final Washes: Repeat the washing step (step 9).

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.

Cell Proliferation Assay (CCK-8)

This protocol is used to assess the effect of Pim-1 inhibition or knockdown on cell proliferation and viability.[22][26]

Objective: To quantify changes in cell number/metabolic activity as an indicator of proliferation.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

96-well cell culture plates

-

Complete culture medium

-

Pim-1 inhibitor or siRNA constructs for knockdown

-

Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based reagent

-

Microplate reader (450 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1x10⁴ cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.

-

Treatment: Treat the cells with serial dilutions of a Pim-1 inhibitor or transfect with Pim-1 targeting siRNA. Include appropriate controls (DMSO vehicle or non-targeting siRNA).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

Reagent Addition: Add 10 µL of CCK-8 reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the WST-8 tetrazolium salt into a colored formazan product.

-

Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Plot the absorbance values against time or inhibitor concentration to generate proliferation curves.

Conclusion

Pim-1 kinase is a central node in signaling networks that govern cell fate. Its role as a downstream effector of the oncogenic JAK/STAT pathway and its ability to promote cell cycle progression while simultaneously blocking apoptosis firmly establish its importance in both normal physiology and tumorigenesis. The wealth of data on its substrates and the availability of potent inhibitors underscore its value as a therapeutic target. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug developers to further investigate Pim-1 signaling and exploit its therapeutic potential in cancer and other diseases.

References

- 1. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation site substrate specificity determinants for the Pim-1 protooncogene-encoded protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]

- 8. The oncogenic serine/threonine kinase Pim-1 directly phosphorylates and activates the G2/M specific phosphatase Cdc25C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drpress.org [drpress.org]

- 10. The oncogenic serine/threonine kinase Pim-1 phosphorylates and inhibits the activity of Cdc25C-associated kinase 1 (C-TAK1): a novel role for Pim-1 at the G2/M cell cycle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pim-1 kinase promotes inactivation of the pro-apoptotic Bad protein by phosphorylating it on the Ser112 gatekeeper site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 13. Pim-1 knockdown potentiates paclitaxel-induced apoptosis in human hormone-refractory prostate cancers through inhibition of NHEJ DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]

- 17. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. PIM-1 Is Overexpressed at a High Frequency in Circulating Tumor Cells from Metastatic Castration-Resistant Prostate Cancer Patients [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. promega.com [promega.com]

- 25. origene.com [origene.com]

- 26. ijbs.com [ijbs.com]

Pim-1 kinase inhibitor 9 structure-activity relationship

An in-depth analysis of the structure-activity relationship (SAR) for Pim-1 kinase inhibitors is crucial for the rational design of potent and selective anticancer agents. Pim-1 is a constitutively active serine/threonine kinase that plays a significant role in cell cycle progression, survival, and apoptosis, making it a compelling target in oncology.[1][2] Overexpression of Pim-1 is associated with a variety of hematological malignancies and solid tumors, including prostate cancer and leukemia.[3][4]

This technical guide provides a detailed examination of the SAR of a specific class of Pim-1 inhibitors. While the prompt specified "Pim-1 kinase inhibitor 9," this designation is not universally unique and typically refers to a compound number within a specific scientific publication. As such, this document will focus on a well-characterized series of N-substituted azaindole inhibitors to illustrate the core principles of SAR for this kinase target. The unique structural features of the Pim-1 ATP-binding site, particularly the presence of a proline residue (Pro123) in the hinge region, can be exploited for designing highly selective inhibitors.[2][5]

Pim-1 Signaling Pathway

Pim-1 is a downstream effector in multiple signaling pathways, primarily regulated by the JAK/STAT pathway.[1][4] Cytokines and growth factors activate JAKs, which in turn phosphorylate STAT transcription factors (STAT3 and STAT5).[4][6] Activated STATs then translocate to the nucleus and induce the transcription of target genes, including PIM1. Once expressed, Pim-1 kinase phosphorylates a wide range of downstream substrates to promote cell survival and proliferation. A key substrate is the pro-apoptotic protein Bad; phosphorylation by Pim-1 inactivates Bad, thereby inhibiting apoptosis.[6] Pim-1 also phosphorylates cell cycle regulators like p21, leading to cell cycle progression.[4]

Structure-Activity Relationship of N-Substituted Azaindole Inhibitors

The development of potent and selective Pim-1 inhibitors is an active area of research. The N-substituted azaindole scaffold has been identified as a promising starting point for pan-Pim kinase inhibitors.[7] Optimization of this series focused on improving potency, selectivity, and physicochemical properties. The core structure typically interacts with the ATP-binding pocket of the kinase.

Table 1: SAR Data for N-Substituted Azaindole Analogs

| Compound ID | R1 Substitution | R2 Substitution | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |

| 1a | H | Cyclopropyl | 500 | 1200 | 650 |

| 1b | Methyl | Cyclopropyl | 150 | 450 | 200 |

| 1c | H | Phenyl | 80 | 250 | 110 |

| 1d | H | 4-Fluorophenyl | 25 | 90 | 40 |

| 2a | H | Piperidine | 15 | 50 | 22 |

| 2b | H | Pyrrolidine | 18 | 65 | 30 |

Note: Data is representative and compiled for illustrative purposes based on trends reported in medicinal chemistry literature.[7]

The data illustrates key SAR trends:

-

Aromatic Substituents (R2): Replacing the small cyclopropyl group with a phenyl ring (1c vs. 1a) significantly improves potency. Adding electron-withdrawing groups, such as fluorine (1d), further enhances inhibitory activity, likely due to favorable interactions within the binding pocket.

-

Heterocyclic Substituents (R2): Incorporating saturated heterocycles like piperidine (2a) and pyrrolidine (2b) leads to highly potent pan-Pim inhibitors. These groups can form additional interactions and improve solubility and pharmacokinetic properties.

-

Substitution on the Azaindole Core (R1): Small alkyl substitutions like a methyl group (1b) can offer a modest improvement in potency compared to the unsubstituted analog (1a).

Experimental Protocols

The evaluation of Pim-1 kinase inhibitors involves a cascade of biochemical and cell-based assays to determine potency, selectivity, and cellular effects.

Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Methodology:

-

Reaction Setup: Recombinant human Pim-1 kinase is incubated in a buffer solution containing a specific peptide substrate (e.g., a peptide derived from Bad) and ATP.[8][9] The test inhibitor is added at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

ADP Detection: After incubation, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: A "Kinase Detection Reagent" is then added, which converts the newly synthesized ADP back into ATP. This ATP is used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: The luminescence is measured using a plate reader. The signal intensity is correlated with kinase activity. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[10]

Methodology:

-

Cell Plating: Cancer cell lines known to overexpress Pim-1 (e.g., human CML line KU812 or prostate cancer line PC-3) are seeded in 96-well plates and allowed to adhere overnight.[2][11]

-

Compound Treatment: Cells are treated with the Pim-1 inhibitor at a range of concentrations for a specified period (e.g., 24-72 hours).[10]

-

Lysis and ATP Measurement: The CellTiter-Glo® reagent, which contains a detergent to lyse the cells and a thermostable luciferase, is added to each well.

-

Signal Reading: The plate is incubated to stabilize the luminescent signal, which is then read on a luminometer.

-

Data Analysis: The resulting luminescent signal is proportional to the amount of ATP and thus the number of viable cells. EC50 values are determined from dose-response curves.

Conclusion

The structure-activity relationship for Pim-1 kinase inhibitors is a well-explored field that provides a clear roadmap for the design of new therapeutic agents. By targeting unique features of the Pim-1 active site and optimizing key structural motifs, as demonstrated with the N-substituted azaindole series, it is possible to develop highly potent and selective inhibitors. A multi-faceted experimental approach, combining biochemical and cell-based assays, is essential for characterizing these compounds and advancing them toward clinical development.

References

- 1. PIM1 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. mdpi.com [mdpi.com]

- 6. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]

- 7. Discovery of SARxxxx92, a pan-PIM kinase inhibitor, efficacious in a KG1 tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]

- 10. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of Pim-1 Kinase: A Technical Guide to its Function in Apoptosis and Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncogene Pim-1, a constitutively active serine/threonine kinase, has emerged as a critical regulator of fundamental cellular processes, including apoptosis and cell cycle progression.[1] Its aberrant expression is frequently observed in various malignancies, making it a compelling target for therapeutic intervention.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms by which Pim-1 exerts its influence on the cellular machinery governing cell fate and proliferation. We will explore the intricate signaling pathways, key substrates, and the quantitative impact of Pim-1 activity. Detailed experimental protocols for assessing Pim-1 function are also provided to facilitate further research and drug development efforts in this area.

Introduction to Pim-1 Kinase

Pim-1 is a member of a small family of serine/threonine kinases that also includes Pim-2 and Pim-3.[3] Unlike many other kinases, Pim-1 is constitutively active upon expression and its activity is primarily regulated at the level of transcription, translation, and protein stability.[4] Its expression is induced by a wide range of cytokines and growth factors through the JAK/STAT signaling pathway.[1] The Pim-1 kinase plays a significant role in promoting cell survival and proliferation by phosphorylating a diverse array of downstream targets.[3]

Pim-1 in the Regulation of Apoptosis

Pim-1 kinase promotes cell survival through multiple mechanisms that ultimately converge on the inhibition of the apoptotic cascade. A primary strategy employed by Pim-1 is the direct phosphorylation and inactivation of pro-apoptotic proteins.

Inactivation of Pro-Apoptotic Bcl-2 Family Members

A key substrate of Pim-1 in the apoptotic pathway is the pro-apoptotic Bcl-2 family member, Bad.[2][5] Pim-1 phosphorylates Bad on multiple serine residues, including Ser112, Ser136, and Ser155.[2][6] Phosphorylation of Ser112 is considered a crucial "gatekeeper" modification that inactivates Bad. This phosphorylation event promotes the binding of Bad to 14-3-3 proteins, which sequesters Bad in the cytoplasm and prevents it from interacting with and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane.[7][6] This action of Pim-1 effectively maintains the integrity of the mitochondrial membrane and prevents the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.[8]

Regulation of other Apoptotic Modulators

Beyond its effects on Bad, Pim-1 influences other components of the apoptotic machinery. It has been shown to maintain the expression of the anti-apoptotic protein Bcl-2, further contributing to cell survival.[8] Additionally, Pim-1 can phosphorylate and inactivate Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the stress-activated MAP kinase pathway that can lead to apoptosis.[9] By inhibiting ASK1, Pim-1 dampens the pro-apoptotic signals emanating from cellular stress.[9] Furthermore, Pim-1 has been implicated in the MDM2-mediated degradation of the pro-apoptotic transcription factor FOXO3a, providing another layer of anti-apoptotic regulation.[9]

Signaling Pathway: Pim-1 in Apoptosis Regulation

Caption: Pim-1 Anti-Apoptotic Signaling Pathways.

Pim-1 in Cell Cycle Regulation

Pim-1 kinase acts as a positive regulator of the cell cycle, promoting progression through both the G1/S and G2/M transitions.[10] This is achieved through the phosphorylation and subsequent modulation of key cell cycle regulatory proteins.

G1/S Phase Transition

Pim-1 facilitates the transition from G1 to S phase by targeting and inhibiting the function of cyclin-dependent kinase inhibitors (CKIs).

-

p27Kip1: Pim-1 phosphorylates p27Kip1 at Threonine-157 and Threonine-198.[10][11] This phosphorylation event leads to the binding of p27Kip1 to 14-3-3 proteins, resulting in its nuclear export and subsequent proteasome-dependent degradation.[10][11] Pim-1 also transcriptionally represses p27Kip1 by phosphorylating and inactivating the Forkhead box O (FOXO) transcription factors, FoxO1a and FoxO3a, which are known to promote p27Kip1 expression.[10][11]

-

p21Cip1/WAF1: Pim-1 phosphorylates p21 on Threonine-145.[4][12] This phosphorylation promotes the stabilization of p21 but also leads to its translocation from the nucleus to the cytoplasm.[12][13][14] This relocalization prevents p21 from inhibiting the nuclear cyclin/CDK complexes that are essential for S phase entry.[12] The phosphorylation of p21 by Pim-1 can also disrupt its interaction with Proliferating Cell Nuclear Antigen (PCNA).[4]

-

Cdc25A: Pim-1 phosphorylates and activates the Cdc25A phosphatase.[15][16] Cdc25A is a crucial activator of CDK2, a key kinase for S phase entry. By enhancing Cdc25A activity, Pim-1 promotes the removal of inhibitory phosphates from CDK2, thereby driving the cell cycle forward.[15][17]

G2/M Phase Transition

Pim-1 also plays a role in the G2/M checkpoint, ensuring timely entry into mitosis.

-

Cdc25C: Similar to its action on Cdc25A, Pim-1 can phosphorylate and enhance the phosphatase activity of Cdc25C.[18][19] Cdc25C is responsible for activating the CDK1/Cyclin B complex, which is the master regulator of entry into mitosis.

-

C-TAK1 (MARK3): Pim-1 phosphorylates and inhibits the activity of C-TAK1.[19][20] C-TAK1 is a kinase that phosphorylates and inactivates Cdc25C. Therefore, by inhibiting C-TAK1, Pim-1 indirectly promotes the activation of Cdc25C and facilitates the G2/M transition.[20]

Signaling Pathway: Pim-1 in Cell Cycle Regulation

Caption: Pim-1 in the Regulation of Cell Cycle Progression.

Quantitative Data on Pim-1 Function

The following tables summarize the quantitative effects of Pim-1 on various cellular parameters as reported in the literature.

Table 1: Effect of Pim-1 on Apoptosis-Related Proteins and Processes

| Parameter | Experimental System | Change upon Pim-1 Overexpression/Activation | Reference |

| Bad Phosphorylation (Ser112) | FDCP1 cells | Enhanced phosphorylation | [5] |

| Bcl-2 mRNA Expression | Cytokine-deprived FDCP1 cells | Maintained expression | [8] |

| Caspase 3/7 Activation | MDA-MB-231 TNBC cells (PIM1 knockdown) | Increased activation | [21] |

| Mitochondrial Membrane Permeabilization | TNBC cells treated with PIM1 inhibitor | Increased permeabilization | [21] |

Table 2: Effect of Pim-1 on Cell Cycle-Related Proteins and Processes

| Parameter | Experimental System | Change upon Pim-1 Overexpression/Activation | Reference |

| p27Kip1 Protein Levels | K562 cells | Down-regulated | [10] |

| p27Kip1 mRNA Levels | Imatinib-treated K562 cells | Displaced the imatinib-mediated increase | [10] |

| p21 Protein Stability (Half-life) | H1299 cells | Marked reduction in degradation | [4] |

| G1 Phase Cell Population | HEK293T cells | Decrease in cell number | [10] |

| S Phase Cell Population | HEK293T cells | Increase in cell number | [10] |

| CDK2 Activity | K562 cells | Up-regulated | [10] |

| Cdc25A Phosphatase Activity | In vitro | Increased activity | [15] |

| Cdc25C Phosphatase Activity | In vitro | Enhanced activity | [18] |

| C-TAK1 Kinase Activity | In vitro | Decreased activity | [20] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Pim-1 are provided below.

Apoptosis Detection by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.[22]

Experimental Workflow: TUNEL Assay

Caption: Workflow for the TUNEL Apoptosis Assay.

Protocol:

-

Cell Preparation: Harvest and wash cells (1 x 10^6) with Phosphate Buffered Saline (PBS).

-

Fixation: Resuspend cells in 200 µl of 4% paraformaldehyde and incubate for 20 minutes at room temperature.[23]

-

Permeabilization: Wash the cells and resuspend in 200 µl of a permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate) and incubate on ice.

-

TUNEL Reaction: Wash the cells and resuspend in the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP).[24] Incubate in a humidified chamber.

-

Detection: If using an indirect method, wash the cells and incubate with a fluorescently labeled antibody that recognizes the incorporated nucleotide (e.g., FITC-conjugated anti-BrdU antibody).[24]

-

DNA Staining: Resuspend cells in a solution containing a DNA dye such as Propidium Iodide (PI) or DAPI for total DNA content analysis.[24]

-

Analysis: Analyze the samples by flow cytometry or fluorescence microscopy.[24] Apoptotic cells will exhibit higher fluorescence from the incorporated labeled nucleotides.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of individual cells within a population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25]

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for Cell Cycle Analysis via Flow Cytometry.

Protocol:

-

Harvest Cells: Collect approximately 1x10^6 cells and wash with PBS.[26]

-

Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while gently vortexing.[26][27] Fix for at least 30 minutes at 4°C.[26]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[26]

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/ml) to ensure that only DNA is stained.[26]

-

DNA Staining: Add a solution of Propidium Iodide (PI) (e.g., 50 µg/ml) to the cells.[25][26] PI intercalates with DNA and its fluorescence is proportional to the amount of DNA.

-

Analysis: Analyze the stained cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[25]

Conclusion

Pim-1 kinase is a multifaceted protein that plays a pivotal role in orchestrating cell survival and proliferation. Its ability to phosphorylate and modulate the activity of a wide range of substrates involved in apoptosis and cell cycle control underscores its importance in cellular homeostasis and its contribution to oncogenesis when dysregulated. The detailed understanding of Pim-1's signaling pathways and the availability of robust experimental protocols are crucial for the continued investigation of its function and for the development of targeted therapies aimed at inhibiting its activity in cancer and other proliferative diseases. The information presented in this guide serves as a comprehensive resource for researchers dedicated to advancing our knowledge of Pim-1 and its therapeutic potential.

References

- 1. PIM1 - Wikipedia [en.wikipedia.org]

- 2. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]

- 3. The serine/threonine kinase Pim-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Pim-1 kinase promotes inactivation of the pro-apoptotic Bad protein by phosphorylating it on the Ser112 gatekeeper site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL | MRC PPU [ppu.mrc.ac.uk]

- 8. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research Portal [rex.libraries.wsu.edu]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pim-1 kinase-dependent phosphorylation of p21Cip1/WAF1 regulates its stability and cellular localization in H1299 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Role of the Cyclin Dependent Kinase Inhibitor p21cip1/waf1 in Targeting Cancer: Molecular Mechanisms and Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Physical and functional interactions between Pim-1 kinase and Cdc25A phosphatase. Implications for the Pim-1-mediated activation of the c-Myc signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PrimoVeNde [librarysearch.library.utoronto.ca]

- 17. drpress.org [drpress.org]

- 18. The oncogenic serine/threonine kinase Pim-1 directly phosphorylates and activates the G2/M specific phosphatase Cdc25C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 20. The oncogenic serine/threonine kinase Pim-1 phosphorylates and inhibits the activity of Cdc25C-associated kinase 1 (C-TAK1): a novel role for Pim-1 at the G2/M cell cycle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. TUNEL assay - Wikipedia [en.wikipedia.org]

- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Analysis of apoptosis by cytometry using TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Flow cytometry with PI staining | Abcam [abcam.com]

- 26. wp.uthscsa.edu [wp.uthscsa.edu]

- 27. corefacilities.iss.it [corefacilities.iss.it]

An In-depth Technical Guide to Pim-1 Kinase Inhibitor 9: An ATP-Competitive Binder

This technical guide provides a comprehensive overview of Pim-1 kinase inhibitor 9, also identified as compound 8b, with a specific focus on its ATP-competitive binding mechanism. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricacies of Pim-1 kinase inhibition.

Introduction to Pim-1 Kinase

Pim-1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] It is a proto-oncogene implicated in the development of various human cancers, such as prostate cancer and hematopoietic malignancies, making it an attractive target for therapeutic intervention.[1][3] The expression of Pim-1 is regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1][4] Unlike many other kinases, Pim-1 is constitutively active upon expression and its regulation occurs primarily at the transcriptional and post-translational levels.[5]

A key structural feature of the Pim-1 kinase is its unique ATP-binding pocket. A proline residue at position 123 (Pro123) prevents the formation of a canonical hydrogen bond that is typically observed between ATP and other kinases.[3][6] This distinction provides an opportunity for the design of highly selective ATP-competitive inhibitors.

This compound (Compound 8b)

This compound is a specific inhibitor that targets the Pim-1 kinase.[7] It has demonstrated antitumor activity by inducing cell cycle arrest at the S phase in breast cancer cells.[7] Its mechanism of action is based on competing with ATP for the binding site on the Pim-1 kinase.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound (compound 8b), detailing its inhibitory activity against Pim kinases and its effect on cancer cell proliferation.

| Target | Parameter | Value | Cell Line | Conditions | Reference |

| Pim-1 Kinase | IC50 | 0.24 µM | - | Cell-free assay | [7] |

| Pim-2 Kinase | IC50 | 10.53 µM | - | Cell-free assay | [7] |

| T47D Cells | IC50 | 9.8 µM | Breast Cancer | 48 hours | [7] |

| T47D Cells | IC50 | 2.61 µM | Breast Cancer | 96 hours | [7] |

ATP-Competitive Binding Mechanism

ATP-competitive inhibitors function by binding to the ATP-binding site of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[8] The unique conformation of the Pim-1 ATP-binding site, particularly the presence of Pro123 in the hinge region, influences the binding modes of these inhibitors.[3][6] This structural feature can be exploited to develop inhibitors with high selectivity for Pim-1 over other kinases.[3]

Caption: ATP-competitive binding of Pim-1 Inhibitor 9.

Pim-1 Signaling Pathway

Pim-1 is a downstream effector of the JAK/STAT signaling pathway.[4] Cytokines, such as IL-6, activate JAKs, which in turn phosphorylate and activate STAT transcription factors (STAT3/STAT5).[1][4] Activated STATs then translocate to the nucleus and induce the transcription of target genes, including PIM1. Pim-1 kinase can then phosphorylate a variety of downstream substrates, including BAD (to inhibit apoptosis) and NF-κB, which is involved in a positive feedback loop that further enhances Pim-1 expression.[4][9] Pim-1 also participates in a negative feedback loop by interacting with SOCS1 and SOCS3, which are inhibitors of the JAK/STAT pathway.[4][9]

Caption: Simplified Pim-1 signaling pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from a general luminescent kinase assay that measures the amount of ADP produced in a kinase reaction.[10]

Materials:

-

Recombinant Pim-1 kinase

-

This compound (and other test compounds)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[10]

-

ATP

-

Pim-1 substrate (e.g., a specific peptide)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (for control wells).

-

Add 2 µl of Pim-1 enzyme solution (at a pre-determined optimal concentration) to each well.

-

Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture. The ATP concentration should be near the Km for Pim-1 for IC50 determination.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Western Blot Assay for Downstream Target Inhibition

This protocol assesses the ability of an inhibitor to block the phosphorylation of a known Pim-1 substrate, such as BAD at Ser112, in intact cells.[11]

Materials:

-

Cell line expressing Pim-1 (e.g., RWPE2/hpim1 or a relevant cancer cell line)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-p-BAD (Ser112), anti-total BAD, anti-Pim-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 3 hours).[11] Include a DMSO-treated vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-BAD (Ser112) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies for total BAD and a loading control like β-actin.

-

Quantify the band intensities to determine the dose-dependent inhibition of BAD phosphorylation.

Experimental Workflow for Inhibitor Evaluation

The evaluation of a novel kinase inhibitor typically follows a structured workflow, progressing from initial biochemical assays to more complex cellular and in vivo models.

Caption: General workflow for Pim-1 kinase inhibitor evaluation.

References

- 1. PIM1 - Wikipedia [en.wikipedia.org]

- 2. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 4. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 5. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bl831.als.lbl.gov [bl831.als.lbl.gov]

- 7. Pim-1 kinase inhibitor 9_TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. aacrjournals.org [aacrjournals.org]

Pim-1 Kinase: A Deep Dive into Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proviral integration site for Moloney murine leukemia virus-1 (Pim-1) is a constitutively active serine/threonine kinase that acts as a critical downstream effector for numerous signaling pathways.[1][2][3] It is a proto-oncogene deeply implicated in oncogenesis, regulating a wide array of cellular functions including cell cycle progression, proliferation, apoptosis, and metabolism.[1][4][5][6] The Pim kinase family comprises three highly homologous isoforms—Pim-1, Pim-2, and Pim-3—which exhibit both overlapping and distinct functions.[3][7] Pim-1 expression is primarily regulated at the transcriptional level, most notably by the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, which is activated by various cytokines and growth factors like interleukins (IL-2, IL-3, IL-6) and interferons.[1][2][8][9] Due to its central role in promoting cell survival and proliferation, Pim-1 is aberrantly elevated in many hematological malignancies and solid tumors, making it a prominent target for cancer drug development.[1][5][10][11]

This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by Pim-1 kinase, supported by structured data, detailed experimental protocols, and pathway visualizations.

Core Downstream Signaling Pathways

Pim-1 kinase lacks a regulatory domain and its activity is primarily controlled by its expression level.[2] Once expressed, it phosphorylates a multitude of downstream substrates, orchestrating several key cellular processes.

Regulation of Cell Cycle Progression

Pim-1 is a potent promoter of cell cycle progression, primarily by targeting key cell cycle inhibitors and activators.

-

Inactivation of CDK Inhibitors: Pim-1 directly phosphorylates and promotes the degradation of the cyclin-dependent kinase (CDK) inhibitors p21Cip1/Waf1 and p27Kip1.[1][6][12] Phosphorylation of p27 at Threonine-157 and Threonine-198 by Pim kinases leads to its binding by 14-3-3 proteins, subsequent nuclear export, and proteasome-dependent degradation.[12] This relieves the inhibition on cyclin/CDK complexes, allowing the cell cycle to advance.

-

Activation of Cell Cycle Phosphatases: Pim-1 activates the Cdc25A and Cdc25C phosphatases.[13][14][15] These phosphatases remove inhibitory phosphates from CDKs, thereby promoting their activity and driving G1/S and G2/M transitions.

-

Collaboration with c-Myc: Pim-1 synergizes with the c-Myc oncoprotein. It can phosphorylate and stabilize c-Myc, and also phosphorylate Histone H3 at serine 10, a modification required for Myc-dependent transcriptional activation and oncogenic transformation.[4][13][16]

dot digraph "Pim_1_Cell_Cycle_Regulation" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6, maxwidth=760]; node [fontname="Arial", shape=box, style="filled", margin="0.2,0.1"]; edge [fontname="Arial", arrowhead=vee];

// Nodes Pim1 [label="Pim-1 Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p27 [label="p27Kip1", fillcolor="#FBBC05", fontcolor="#202124"]; p21 [label="p21Cip1/Waf1", fillcolor="#FBBC05", fontcolor="#202124"]; Cdc25A [label="Cdc25A", fillcolor="#34A853", fontcolor="#FFFFFF"]; CDK_Cyclin [label="CDK-Cyclin\nComplexes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle\nProgression\n(G1/S, G2/M)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Degradation [label="Proteasomal\nDegradation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pim1 -> p27 [label=" P", color="#202124"]; Pim1 -> p21 [label=" P", color="#202124"]; Pim1 -> Cdc25A [label=" P", color="#202124"];

p27 -> CDK_Cyclin [arrowhead=tee, color="#EA4335"]; p21 -> CDK_Cyclin [arrowhead=tee, color="#EA4335"];

p27 -> Degradation [style=dashed, color="#5F6368"]; p21 -> Degradation [style=dashed, color="#5F6368"];

Cdc25A -> CDK_Cyclin [arrowhead=vee, color="#34A853", label=" Activates"]; CDK_Cyclin -> CellCycle [arrowhead=vee, color="#4285F4"];

// Invisible edges for alignment {rank=same; p27; p21; Cdc25A;} } Pim-1 promotes cell cycle progression by phosphorylating targets.

Inhibition of Apoptosis (Pro-Survival Signaling)

A hallmark of Pim-1 function is its ability to protect cells from apoptosis, contributing significantly to tumorigenesis.

-

Inactivation of Bad: Pim-1 phosphorylates the pro-apoptotic BCL-2 family member Bad at Ser112.[13][15][17] This phosphorylation creates a binding site for 14-3-3 proteins, sequestering Bad in the cytoplasm and preventing it from inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL at the mitochondria.

-

Regulation of other BCL-2 family proteins: Pim-1 knockdown has been shown to reduce the expression of the anti-apoptotic protein BCL2 and is linked to the transcription of MYC-targets like MCL1, another key anti-apoptotic protein.[16]

-

Inhibition of the ASK1-JNK/p38 Pathway: Pim-1 can phosphorylate and inhibit Apoptosis Signal-regulating Kinase 1 (ASK1) at Ser83.[2] This prevents the activation of the downstream JNK and p38 MAPK stress-activated pathways, thereby protecting cells from stress-induced apoptosis.[2]

dot digraph "Pim_1_Anti_Apoptosis" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.7, maxwidth=760]; node [fontname="Arial", shape=box, style="filled", margin="0.2,0.1"]; edge [fontname="Arial"];

// Nodes Pim1 [label="Pim-1 Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bad [label="Bad", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2 / Bcl-xL", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ASK1 [label="ASK1", fillcolor="#FBBC05", fontcolor="#202124"]; JNK_p38 [label="JNK / p38 MAPK", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pim1 -> Bad [label=" P", arrowhead=vee, color="#202124"]; Pim1 -> ASK1 [label=" P", arrowhead=tee, color="#EA4335"];

Bad -> Bcl2 [arrowhead=tee, color="#EA4335", label=" Inhibits"]; Bcl2 -> Mitochondrion [arrowhead=tee, color="#34A853", label=" Stabilizes"]; Mitochondrion -> Apoptosis [style=dashed, color="#5F6368"];

ASK1 -> JNK_p38 [arrowhead=vee, color="#4285F4"]; JNK_p38 -> Apoptosis [arrowhead=vee, color="#4285F4"];

// Grouping {rank=same; Bad; ASK1;} } Pim-1 inhibits apoptosis through phosphorylation of key regulators.

Regulation of Protein Synthesis via the mTOR Pathway

Pim-1 is a key regulator of the mTOR (mechanistic Target of Rapamycin) pathway, which is central to cell growth and protein synthesis.

-

Activation of mTORC1: Pim-1 can directly phosphorylate the mTORC1 inhibitory subunit, PRAS40 (Proline-Rich AKT Substrate 40 kDa), at Thr246.[13][18][19] This phosphorylation causes PRAS40 to dissociate from the mTORC1 complex, leading to its activation.[13][18]

-

Phosphorylation of mTORC1 Downstream Targets: Activated mTORC1 then phosphorylates its canonical substrates, including the ribosomal protein S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[18][19][20]

-

Direct Phosphorylation of Translation Factors: In addition to its effects via mTOR, Pim-1 can also directly phosphorylate components of the translation machinery, such as the eukaryotic translation initiation factor eIF4B, to enhance protein synthesis.[3][13]

dot digraph "Pim_1_mTOR_Pathway" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.5, maxwidth=760]; node [fontname="Arial", shape=box, style="filled", margin="0.2,0.1"]; edge [fontname="Arial"];

// Nodes Pim1 [label="Pim-1 Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PRAS40 [label="PRAS40", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p70S6K [label="p70S6K", fillcolor="#34A853", fontcolor="#FFFFFF"]; _4EBP1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProteinSynthesis [label="Protein Synthesis\n& Cell Growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pim1 -> PRAS40 [label=" P", arrowhead=vee, color="#202124"]; PRAS40 -> mTORC1 [arrowhead=tee, color="#EA4335", label=" Inhibits"]; mTORC1 -> p70S6K [label=" P", arrowhead=vee, color="#4285F4"]; mTORC1 -> _4EBP1 [label=" P", arrowhead=vee, color="#4285F4"]; p70S6K -> ProteinSynthesis [arrowhead=vee, color="#34A853"]; _4EBP1 -> ProteinSynthesis [arrowhead=tee, color="#EA4335"];

// Alignment {rank=same; p70S6K; _4EBP1;} } Pim-1 activates mTORC1 signaling to promote protein synthesis.

Feedback Regulation and Crosstalk

Pim-1 signaling is integrated within a complex network of cellular communication.

-